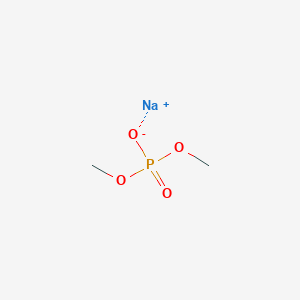

Sodium dimethyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P.Na/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGRDVWNCARTPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)([O-])OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6NaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

813-78-5 (Parent) | |

| Record name | Sodium dimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032586826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10895146 | |

| Record name | Sodium dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32586-82-6 | |

| Record name | Sodium dimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032586826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DIMETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9431DWHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium Dimethyl Phosphate for Advanced Research

This guide provides an in-depth exploration of sodium dimethyl phosphate (CAS No. 32586-82-6), a key organophosphate reagent. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a practical and scientifically grounded perspective on its properties, synthesis, and critical applications. We will delve into the causality behind its use in complex syntheses and provide robust analytical methodologies, ensuring both scientific integrity and actionable insights for your laboratory work.

Core Molecular and Physicochemical Profile

This compound is a hygroscopic, white to off-white solid organophosphate salt.[1][2] Its fundamental role in chemical synthesis is underpinned by its distinct physicochemical properties, which dictate its handling, reactivity, and application scope.

Structural and Chemical Identity

-

Chemical Name: this compound[3]

-

Synonyms: Phosphoric acid, dimethyl ester, sodium salt; Dimethyl monosodium phosphate; Dimethyl sodium phosphate

-

CAS Number: 32586-82-6[3]

-

Molecular Formula: C₂H₆NaO₄P[3]

-

Molecular Weight: 148.03 g/mol [3]

Physicochemical Data Summary

A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing experimental setups, ensuring safe handling, and predicting its behavior in various solvent systems.

| Property | Value | Reference(s) |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | >250 °C (decomposition) | [2] |

| Boiling Point | 159.8 °C at 760 mmHg | [4] |

| Density | 1.314 g/cm³ | [4] |

| Solubility | Slightly soluble in Methanol and Water | [2] |

| Stability | Hygroscopic; stable under recommended storage conditions | [1][5] |

| Flash Point | 50.4 °C | [4] |

Synthesis and Manufacturing: From Precursors to Purified Salt

The reliable synthesis of this compound is crucial for its application in regulated fields like pharmaceutical development. The most common and industrially relevant pathway involves the selective demethylation of the readily available precursor, trimethyl phosphate.

The Arbuzov-type Demethylation Reaction

The synthesis hinges on the reaction of trimethyl phosphate with a nucleophilic salt, typically sodium iodide, in an appropriate solvent. This reaction, analogous to the final step of a Michaelis-Arbuzov reaction, leverages the affinity of the iodide ion for the methyl group and the thermodynamic stability of the resulting P=O bond.

The overall transformation is as follows: (CH₃O)₃P=O + NaI → (CH₃O)₂P(O)O⁻Na⁺ + CH₃I

This process is favored due to the formation of a stable phosphate anion and the volatile methyl iodide byproduct, which can be removed from the reaction mixture.

Diagram 1: Synthesis of this compound

A visual representation of the synthetic pathway from trimethyl phosphate.

Caption: Synthetic route to this compound via demethylation.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a robust method for synthesizing this compound from trimethyl phosphate.

Materials:

-

Trimethyl phosphate (reagent grade)

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium iodide (1.1 eq) in anhydrous acetone.

-

Addition of Precursor: To the stirring solution, add trimethyl phosphate (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy.

-

Work-up: After cooling to room temperature, a white precipitate of this compound will have formed. The reaction mixture is cooled further in an ice bath for 1 hour to maximize precipitation.

-

Isolation: The precipitate is collected by vacuum filtration.

-

Purification: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting material and residual solvent.

-

Drying: The purified white solid is dried under high vacuum to yield the final product. Store under inert gas due to its hygroscopic nature.

Applications in Drug Development and Chemical Biology

The utility of this compound in advanced chemical synthesis, particularly within drug development, is primarily as a phosphorylating agent. Its most notable application is in the synthesis of complex, biologically active inositol phosphates.

Keystone Reagent in Di-myo-Inositol Phosphate Synthesis

This compound is a documented reagent used in the synthesis of L,L- and L,D-di-myo-inositolphosphates.[2] These molecules are not mere chemical curiosities; they are vital biological entities with significant therapeutic and research interest.

-

Biological Significance: Di-myo-inositol-1,1'-phosphate (DIP) is a crucial osmolyte and thermostabilizer found in hyperthermophilic archaea, allowing these organisms to thrive in extreme environments.[6] Understanding the biosynthesis and function of DIP provides insights into protein stability and cellular adaptation mechanisms.[6]

-

Therapeutic Potential: The broader family of inositol phosphates, including isomers like myo-inositol, are central to cellular signaling pathways (e.g., as precursors to the second messenger IP₃).[7][8] Synthetic access to these molecules and their analogues allows researchers to develop molecular probes and potential therapeutics for diseases related to signaling pathway dysregulation.

Broader Context: The Phosphate Ester as a Prodrug Moiety

While this compound is used as a synthetic building block, its structure is emblematic of a wider strategy in medicinal chemistry: the use of phosphate esters to create prodrugs. The phosphate prodrug approach is a well-established method to enhance the aqueous solubility and bioavailability of a parent drug.[2]

-

Mechanism of Action: A phosphate group is attached to a hydroxyl-containing drug. This significantly increases water solubility. In the body, ubiquitous enzymes like alkaline phosphatase cleave the phosphate ester, releasing the active parent drug at the site of action.[2]

-

Advantages: This strategy can overcome poor drug absorption due to low solubility, enabling oral or intravenous administration of otherwise challenging molecules.[2]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Diagram 2: Analytical Workflow

A flowchart illustrating the quality control process for this compound.

Caption: Standard analytical workflow for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.

Expected Spectral Features:

-

¹H NMR (500 MHz, D₂O): A single signal is expected for the two equivalent methyl groups. This signal will appear as a doublet due to coupling with the phosphorus atom (³JH-P). The predicted chemical shift is approximately 3.6 ppm.

-

¹³C NMR (125 MHz, D₂O): A single signal for the two equivalent methyl carbons, also appearing as a doublet due to coupling with phosphorus (²JC-P). The predicted chemical shift is around 54 ppm.[9]

-

³¹P NMR (202 MHz, D₂O): A single signal is expected. The chemical shift for the parent dimethyl phosphate (DMP) is approximately 2.8 ppm relative to an external phosphoric acid standard. The spectrum should be proton-coupled, appearing as a septet due to coupling with the six equivalent methyl protons, or proton-decoupled, appearing as a sharp singlet.

Protocol: NMR Sample Preparation and Analysis

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra on a calibrated spectrometer.

-

For ³¹P NMR, use an external standard of 85% H₃PO₄ in a sealed capillary for accurate chemical shift referencing.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining purity and identifying any process-related impurities. Due to the lack of a strong chromophore, UV detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or charged aerosol detector (CAD) is often more suitable.

Protocol: HPLC Purity Assay

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining this polar analyte. A suitable choice would be a silica-based column with amide or diol functionalization (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: Linear gradient from 95% to 50% B

-

5-6 min: Hold at 50% B

-

6.1-8 min: Return to 95% B and equilibrate

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Detector: ELSD (Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 SLM) or CAD.

-

Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of acetonitrile and water.

Safety, Handling, and Storage

Proper handling and storage are imperative to maintain the integrity of this compound and ensure laboratory safety.

-

Hazard Classification: This chemical is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified for acute oral toxicity (Category 4) and skin corrosion/irritation (Category 2).[5]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8 °C. Due to its hygroscopic nature, it is critical to protect it from moisture and store it under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Incompatibilities: Avoid strong oxidizing agents.[5]

-

Decomposition: Hazardous decomposition products include carbon oxides.[5]

Conclusion

This compound (CAS 32586-82-6) is a valuable and versatile reagent, particularly for researchers engaged in the synthesis of complex phosphorylated biomolecules. Its utility is most profoundly demonstrated in the construction of inositol phosphates, which are at the heart of cellular signaling and extremophile survival mechanisms. A thorough understanding of its physicochemical properties, a reliable synthetic protocol, and robust analytical methods for quality control are essential for its effective and safe use in a research and development setting. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently incorporate this important building block into their synthetic strategies.

References

-

Santa Cruz Biotechnology, Inc. (2016). SC-495949 - Dimethyl Phosphate Sodium Salt - SAFETY DATA SHEET.

-

CymitQuimica. Dimethyl Phosphate Sodium Salt.

-

ChemicalBook. This compound CAS#: 32586-82-6.

-

Ciulla, R. A., et al. (1994). Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea. Journal of Bacteriology, 176(20), 6197–6205.

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270.

-

He, G., et al. (2021). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Pharmaceutical Design, 27(9), 1148-1161.

-

MedchemExpress. Dimethyl Phosphate-13C2 sodium.

-

Freeman, J. P., & Guay, M. E. (1988). REDUCTIVE METHYLATION/PHOSPHORYLATION OF 3,4- DIAZACYCLOPENTADIENONE N-OXIDES WITH TRIMETHYL PHOSPHITE. Heterocycles, 27(3), 667.

-

Potter, B. V. L. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). Molecules, 21(12), 1735.

-

Borges, N., et al. (2006). Biosynthetic Pathways of Inositol and Glycerol Phosphodiesters Used by the Hyperthermophile Archaeoglobus fulgidus in Stress Adaptation. Journal of Bacteriology, 188(23), 8036–8044.

-

Olah, G. A., et al. (1981). Chlorotrimethylsilane/Sodium Iodide, a Convenient in Situ Iodotrimethylsilane Reagent. The Journal of Organic Chemistry, 46(9), 1761–1763.

-

Guidechem. This compound 32586-82-6 wiki.

-

Brito, J. A., et al. (2011). Crystal Structure of Archaeoglobus fulgidus CTP:Inositol-1-Phosphate Cytidylyltransferase, a Key Enzyme for Di-myo-Inositol-Phosphate Synthesis in (Hyper) Thermophiles. Journal of Molecular Biology, 409(4), 581-595.

-

LGC Standards. Dimethyl Phosphate-13C2 Sodium Salt.

-

Duval, A., & Avérous, L. (2017). Mild and controlled lignin methylation with trimethyl phosphate: towards a precise control of lignin functionality. Green Chemistry, 19(24), 5859-5867.

-

Hart, D. J., & Kanai, M. (2018). Trimethylphosphate as a Methylating Agent for Cross Coupling: A Slow-Release Mechanism for the Methylation of Arylboronic Esters. Journal of the American Chemical Society, 140(40), 12763–12767.

-

Oregon State University. Reactions of Tertiary Phosphites with Alkyl Iodides in Acetonitrile.

-

PubChem. This compound.

-

Google Patents. Removal of trimethyl phosphate from phosphorus containing pesticides.

-

ResearchGate. A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)–Ca(OH)2Combination.

-

Isbell, D. C., & Dewald, R. R. (1973). Kinetic study of the reduction of trimethyl phosphate, triethyl phosphate, and tributyl phosphate by sodium in liquid ammonia. The Journal of Physical Chemistry, 77(14), 1748–1751.

-

Sigma-Aldrich. Dimethyl Phosphate Sodium Salt | 32586-82-6.

-

LookChem. This compound CAS NO.32586-82-6.

-

PubChem. Dimethyl phosphate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C2H6NaO4P | CID 23663684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.32586-82-6 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Sodium Dimethyl Phosphate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Understated Importance of a Core Building Block

In the intricate world of pharmaceutical development and fine chemical synthesis, mastery over fundamental building blocks is paramount. Sodium dimethyl phosphate (NaDMP), with the chemical formula C₂H₆NaO₄P, is one such pivotal intermediate.[1][2][3] While unassuming in its structure, its utility as a precursor in the synthesis of complex organophosphorus compounds, including active pharmaceutical ingredients (APIs) and prodrugs, cannot be overstated.[4][5][6] This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the synthesis, purification, and comprehensive characterization of this versatile reagent. We will explore the causality behind methodological choices, ensuring that each protocol is a self-validating system for achieving high-purity material essential for downstream applications.

Strategic Synthesis: From Precursors to Purified Product

The successful synthesis of this compound hinges on a controlled reaction environment and a methodical approach to purification. The most common and reliable laboratory-scale synthesis involves the direct neutralization of dimethyl phosphate.

The Chemistry of Formation: A Neutralization Approach

The core principle of this synthesis is a classic acid-base reaction. Dimethyl phosphate ((CH₃O)₂PO₂H), the acidic precursor, is reacted with a strong sodium base, typically sodium hydroxide (NaOH) or sodium methoxide (NaOMe), in an appropriate solvent. The choice of base and solvent is critical for controlling the reaction rate, managing exothermicity, and facilitating product isolation.

-

Causality of Reagent Choice :

-

Sodium Hydroxide : A cost-effective and readily available base. Its use in an aqueous or alcoholic solution is straightforward, with water as the only byproduct.

-

Sodium Methoxide : Often preferred for reactions in non-aqueous alcoholic solvents like methanol. It avoids the introduction of water, which can be advantageous given the hygroscopic nature of the final product and can simplify downstream processing.[2][7]

-

Laboratory Synthesis Protocol: A Self-Validating Workflow

This protocol details the synthesis using sodium hydroxide, a robust method for producing high-purity NaDMP.

Materials:

-

Dimethyl phosphate (Parent Compound CID: 13134)[1]

-

Sodium hydroxide (NaOH)

-

Anhydrous Ethanol (Solvent)

-

Anhydrous Acetone (Anti-solvent)

-

Deionized water

-

pH indicator strips or a calibrated pH meter

Step-by-Step Methodology:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve a known quantity of dimethyl phosphate in anhydrous ethanol. The ice bath is crucial for dissipating the heat generated during the exothermic neutralization reaction, preventing potential degradation or side reactions.

-

Base Preparation : Prepare a standardized solution of sodium hydroxide in deionized water or ethanol.

-

Controlled Neutralization : Add the NaOH solution dropwise to the stirred dimethyl phosphate solution. The slow addition is critical to maintain temperature control.

-

In-Process Monitoring : Regularly monitor the pH of the reaction mixture. The target endpoint is a neutral pH (~7.0). This step is a self-validating checkpoint; a stable neutral pH confirms the complete conversion of the acid to its sodium salt.

-

Product Isolation : Once neutralization is complete, remove the flask from the ice bath. The this compound can be isolated by inducing precipitation. Add anhydrous acetone (a solvent in which NaDMP is poorly soluble) to the reaction mixture until a white precipitate forms.

-

Purification : Collect the white solid by vacuum filtration and wash it with a small amount of cold anhydrous acetone to remove any residual impurities.

-

Drying : Dry the purified product under vacuum at an elevated temperature (e.g., 60-80°C) to remove all traces of solvent and water. Given that the compound is hygroscopic, drying and subsequent storage in a desiccator or glovebox are essential to maintain its integrity.[7]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from reactants to the final, characterized product.

Caption: Inter-validating relationship of analytical techniques for NaDMP.

Relevance in Drug Development and Research

This compound is more than just a chemical; it is an enabler of innovation.

-

Pharmaceutical Intermediate : It serves as a crucial starting material for incorporating the dimethyl phosphate moiety into larger, more complex molecules. [4][8]This is particularly relevant in the development of prodrugs, where phosphate groups can be used to improve the solubility and bioavailability of a parent drug. [5][6]* Synthesis of Biological Probes : NaDMP is used in the synthesis of complex biological molecules like L,L- and L,D-di-myo-inositol phosphates, which are vital tools for studying cellular signaling pathways. [2][7][9]* Foundation for Phosphonate Chemistry : While NaDMP is a phosphate, its chemistry is foundational to understanding the broader field of organophosphorus compounds, including phosphonates, which are a well-established class of drugs used to treat diseases ranging from osteoporosis to viral infections. [10]

Conclusion

The synthesis and characterization of this compound is a process governed by the principles of precision, control, and comprehensive validation. For the research scientist or drug development professional, a thorough understanding of the causality behind the synthetic steps and the information derived from a multi-technique characterization approach is not merely academic—it is a prerequisite for ensuring the quality, reproducibility, and ultimate success of their scientific endeavors. The robust protocols and analytical logic presented in this guide provide a framework for producing and validating this key chemical building block with confidence.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23663684, this compound. Retrieved from [Link]

-

Autechem. (n.d.). The Role of Dimethyl Phosphite in Pharmaceutical Synthesis and Drug Development. Retrieved from [Link]

-

Shenderovich, I. G., et al. (2003). 1 H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl phosphate and its tetrabutylammonium salt. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride.

-

CRO SPLENDID LAB. (n.d.). Dimethyl Phosphate Sodium Salt. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Dimethyl Phosphate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, 25(17), 3849. Retrieved from [Link]

-

Chan, S., et al. (2018). Thermal analysis (mDSC) of sodium phosphate formulation with 0.9% w/v NaCl. ResearchGate. Retrieved from [Link]

-

Matyjaszczyk, P. S. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. ResearchGate. Retrieved from [Link]

-

Hanna, A. A., et al. (2015). (a,b,c) : IR spectrum bands of sodium phosphate samples. ResearchGate. Retrieved from [Link]

-

Banach, M. (2013). Thermal analysis of the mixture of dried sodium phosphates (SP) and the solution of liquid sodium orthophosphates (LOP) at the mass ratio 0.15 [g/g]—mixture 5. ResearchGate. Retrieved from [Link]

-

Moustafa, Y. M., & El-Egili, K. (1998). Infrared Spectra of Sodium Phosphate Glasses. ResearchGate. Retrieved from [Link]

-

Głowacka, I., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 689843. Retrieved from [Link]

-

Banach, M., & Makara, A. (2013). Thermal Decomposition of Sodium Phosphates. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C2H6NaO4P | CID 23663684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]

- 3. splendidlab.in [splendidlab.in]

- 4. nbinno.com [nbinno.com]

- 5. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS#: 32586-82-6 [m.chemicalbook.com]

- 8. CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride - Google Patents [patents.google.com]

- 9. guidechem.com [guidechem.com]

- 10. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

An In-Depth Technical Guide to the Molecular Structure and Bonding of Sodium Dimethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Sodium dimethyl phosphate ((CH₃O)₂PO₂Na), a key organophosphate, serves as a vital model system for understanding the intricate structural and bonding characteristics of the phosphodiester linkage fundamental to nucleic acids and as a structural motif in various bioactive molecules. This technical guide provides a comprehensive exploration of the molecular architecture and bonding attributes of this compound, integrating theoretical calculations with experimental spectroscopic data. We delve into the conformational landscape of the dimethyl phosphate anion, the nature of the ionic interaction with the sodium counterion, and the spectroscopic signatures that define its structure. This document is intended to be a thorough resource for researchers in medicinal chemistry, structural biology, and materials science, offering insights into the causality behind its properties and providing detailed methodologies for its characterization.

Introduction: The Significance of the Phosphate Ester Linkage

The phosphate ester moiety is a cornerstone of biological chemistry, forming the backbone of DNA and RNA and playing a pivotal role in cellular energy transfer through molecules like ATP. Organophosphates, a broad class of compounds sharing this functional group, have found diverse applications, from pesticides to flame retardants and, critically, in the realm of drug development.[1] this compound (NaDMP) represents the simplest dialkyl phosphate salt, making it an ideal and extensively studied model for elucidating the fundamental principles governing the structure, bonding, and reactivity of more complex biological and pharmaceutical phosphates.

A deep understanding of the molecular geometry, electronic structure, and intermolecular interactions of NaDMP is paramount for designing novel therapeutics, including phosphonate prodrugs that enhance drug delivery and bioavailability.[2][3] This guide synthesizes computational and experimental findings to present a holistic view of NaDMP's molecular world.

Molecular Structure and Conformations

The structure of this compound is characterized by the dimethyl phosphate (DMP) anion and the sodium (Na⁺) cation. The core of its chemical behavior and biological relevance lies in the geometry and electronic properties of the DMP anion.

The Dimethyl Phosphate Anion: A Flexible Entity

Computational studies, primarily using Hartree-Fock (HF), Møller-Plesset perturbation (MP2), and Density Functional Theory (DFT) methods, have been instrumental in mapping the conformational landscape of the DMP anion.[4] The flexibility of the DMP anion arises from the rotation around the P-O ester bonds.

The primary conformations are defined by the dihedral angles of the C-O-P-O framework. While multiple conformations are theoretically possible, quantum chemical calculations indicate a clear energetic preference. These theoretical models provide foundational insights into the molecule's preferred shapes in the absence of external influences.

Table 1: Calculated Geometric Parameters of the Dimethyl Phosphate Anion

| Parameter | Calculated Value (B3-LYP) |

| P=O Bond Length | ~1.49 Å |

| P-O (ester) Bond Length | ~1.62 Å |

| O-C Bond Length | ~1.46 Å |

| O=P=O Bond Angle | ~118° |

| O=P-O (ester) Bond Angle | ~108° |

| P-O-C Bond Angle | ~119° |

Note: These values are approximations derived from computational studies and can vary slightly depending on the theoretical model and basis set used.[4]

Visualization of the Dimethyl Phosphate Anion

The following diagram illustrates the basic structure of the dimethyl phosphate anion, highlighting the key atoms and their connectivity.

Caption: Ball-and-stick model of the dimethyl phosphate anion.

The Nature of Bonding in this compound

The bonding in this compound is a composite of covalent and ionic interactions, a common feature in salts of polyatomic ions.[5][6]

Covalent Framework of the Dimethyl Phosphate Anion

Within the DMP anion, the atoms are interconnected through polar covalent bonds. The phosphorus atom is pentavalent, forming a tetrahedral geometry with its four oxygen neighbors. The phosphoryl (P=O) bond is a subject of particular interest. It is a strong, highly polar double bond with significant thermodynamic stability, often driving the final state of organophosphorus reactions. The two P-O ester bonds and the delocalized negative charge over the two non-ester oxygen atoms complete the covalent framework. This delocalization, a form of resonance, results in the two terminal P-O bonds having characteristics intermediate between a single and a double bond.

Ionic Interaction with the Sodium Cation

The electrostatic attraction between the positively charged sodium ion (Na⁺) and the negatively charged dimethyl phosphate anion constitutes the ionic bond.[7] The sodium ion does not bind to a single oxygen atom but rather interacts with the electrostatic potential created by the delocalized negative charge on the two terminal oxygen atoms of the phosphate group. In the solid state, these ions are arranged in a crystal lattice, maximizing electrostatic attractions and minimizing repulsions. In solution, the ions are solvated, with solvent molecules mediating their interaction.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₆NaO₄P | [8] |

| Molecular Weight | 148.03 g/mol | [8] |

| Appearance | White to off-white solid | [9] |

| Melting Point | >250 °C (decomposes) | [10] |

| Solubility | Slightly soluble in methanol and water | [10] |

Experimental Characterization: A Spectroscopic Approach

A combination of spectroscopic techniques is essential for the comprehensive characterization of this compound's structure and bonding.

Vibrational Spectroscopy: Probing Molecular Motions

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups and elucidating the molecular structure of NaDMP.[4][5][11] The vibrational modes of the dimethyl phosphate group are sensitive to its conformation and its interaction with the sodium counterion.

Key Vibrational Modes of the Dimethyl Phosphate Anion:

-

PO₂⁻ Symmetric and Asymmetric Stretching: These are typically strong bands in the IR and Raman spectra and are highly characteristic of the phosphate group. Their precise frequencies are influenced by the local environment, including the presence of the sodium ion.

-

P-O-C Stretching: Vibrations involving the ester linkages.

-

CH₃ Rocking and Bending Modes: Vibrations associated with the methyl groups.

A detailed assignment of the vibrational bands, supported by quantum mechanical force field calculations, provides a robust confirmation of the molecular structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Environment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds in solution.[12][13][14]

-

³¹P NMR Spectroscopy: Phosphorus-31 is a 100% naturally abundant, spin-1/2 nucleus, making ³¹P NMR a highly sensitive and informative technique.[12] The chemical shift of the phosphorus nucleus in this compound is indicative of its electronic environment. In the breakdown of other organophosphates, the appearance of a peak corresponding to dimethyl phosphate can be monitored. For instance, in the hydrolysis of methyl paraoxon, the dimethyl phosphate peak appears at approximately 2.8 ppm (referenced to an external phosphoric acid standard).[15] The precise chemical shift can be influenced by solvent, concentration, and pH.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the methyl groups. The protons on the methyl groups are chemically equivalent and typically appear as a doublet due to coupling with the phosphorus nucleus (³JHP coupling).

X-ray Crystallography: The Definitive Solid-State Structure

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through several routes. A common laboratory-scale preparation involves the hydrolysis of a suitable precursor followed by neutralization.

Experimental Protocol: Synthesis via Hydrolysis of Trimethyl Phosphate

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Trimethyl phosphate

-

Sodium hydroxide

-

Methanol

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

pH meter or pH paper

Procedure:

-

Hydrolysis: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimethyl phosphate in methanol.

-

Add a stoichiometric amount of a concentrated aqueous solution of sodium hydroxide dropwise to the stirred solution. The reaction is exothermic and should be controlled.

-

After the addition is complete, heat the mixture to reflux for a specified period to ensure complete hydrolysis of one methyl group.

-

Monitoring the Reaction: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the trimethyl phosphate signal and the appearance of the dimethyl phosphate signal.

-

Isolation: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure.

-

The resulting solid is triturated with a non-polar solvent, such as diethyl ether, to remove any unreacted starting material and other organic impurities.

-

Purification: The crude this compound is collected by filtration, washed with diethyl ether, and dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Diagram of the Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Relevance in Drug Development and Medicinal Chemistry

The phosphate group is a common structural feature in many approved drugs and is often introduced to modulate the physicochemical properties of a parent molecule.[1] While this compound itself is not an active pharmaceutical ingredient, its structural and chemical properties provide a crucial foundation for the design of phosphate and phosphonate-containing drugs and prodrugs.

Phosphate Esters as Prodrug Moieties

The introduction of a phosphate ester group can significantly enhance the aqueous solubility of a drug, making it suitable for parenteral administration.[1] Upon administration, these phosphate prodrugs are often cleaved by endogenous phosphatases to release the active drug.

Phosphonates: Non-Hydrolyzable Phosphate Mimics

Phosphonates, which feature a stable phosphorus-carbon bond, are often used as isosteres of phosphates in drug design.[2] They can mimic the transition state of enzymatic reactions involving phosphates, leading to potent enzyme inhibitors. The knowledge of the bonding and charge distribution in simple phosphates like NaDMP is essential for the rational design of such phosphonate-based therapeutics.

Role in Drug Delivery Systems

The interaction of phosphate groups with biological membranes and drug carriers is a critical aspect of drug delivery.[7] Understanding the behavior of this compound in aqueous environments and its interactions with cations and lipid headgroups provides valuable insights for the formulation of drug delivery systems for phosphate-containing drugs.

Conclusion and Future Perspectives

This compound, in its apparent simplicity, encapsulates the fundamental principles of structure and bonding that govern a vast array of biologically and pharmaceutically important molecules. This guide has synthesized computational and experimental data to provide a detailed understanding of its molecular architecture, from the conformational flexibility of the dimethyl phosphate anion to the nature of its ionic interaction with sodium. The presented methodologies for its characterization and synthesis serve as a practical resource for researchers.

Future investigations, particularly high-resolution single-crystal X-ray diffraction studies of this compound, would provide invaluable experimental data to further refine our understanding and validate computational models. As the field of drug development continues to advance, the foundational knowledge derived from model systems like this compound will remain indispensable for the rational design of the next generation of phosphate and phosphonate-based therapeutics.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23663684, this compound. Retrieved January 14, 2026 from [Link].

-

Florian, J., & Johnson, B. G. (1996). IR and Raman Spectra, Conformational Flexibility, and Scaled Quantum Mechanical Force Fields of this compound and Dimethyl Phosphate Anion. The Journal of Physical Chemistry, 100(44), 17574-17583. [Link]

-

Materials Project. (n.d.). mp-4223: Na3PO4 (Tetragonal, P-42_1c, 114). Retrieved January 14, 2026, from [Link]

-

Chemsrc. (2023, August 25). Dimethyl Phosphate Sodium Salt | CAS#:32586-82-6. Retrieved January 14, 2026, from [Link]

-

Pantoja-Uceda, D., & Laurents, D. V. (2023). In Sample pH Measurement by 31P Phosphate NMR. ChemRxiv. [Link]

- Barron, A. R. (n.d.). Phosphorus Nuclear Magnetic Resonance (31P NMR). LibreTexts.

-

Mayer, B. P., Valdez, C. A., Hok, S., Chinn, S. C., & Hart, B. R. (2012). 31P-Edited Diffusion-Ordered 1H NMR Spectroscopy for the Isolation and Identification of Organophosphorus Compounds Related to Chemical Weapons Agents and Their Degradation Products. OSTI.GOV. [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

NMR Depot. (n.d.). 31 Phosphorus NMR. Retrieved January 14, 2026, from [Link]

-

McKenna, C. E., & Kashemirov, B. A. (2020). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 12(12), 1147–1166. [Link]

-

Yoo, J., & Cui, Q. (2013). Simulations of Anionic Lipid Membranes: Development of Interaction-Specific Ion Parameters and Validation using NMR Data. Journal of chemical theory and computation, 9(7), 3371-3385. [Link]

-

CRO SPLENDID LAB. (n.d.). Dimethyl Phosphate Sodium Salt. Retrieved January 14, 2026, from [Link]

-

Pertusati, F., Serpi, M., McCarron, P., & McGuigan, C. (2012). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Future medicinal chemistry, 4(8), 1035–1058. [Link]

-

Mackman, R. L., & Cihlar, T. (2021). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS medicinal chemistry letters, 12(5), 733–737. [Link]

-

Badole, S., Saravanan, K., & Garg, P. (2023). Computational design of phosphate fluoride cathode materials for Na-based batteries. Scientific reports, 13(1), 12791. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13134, Dimethyl phosphate. Retrieved January 14, 2026 from [Link].

-

Fulmali, A., & Bharate, S. S. (2022). Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs. Drug development research, 83(5), 1059–1074. [Link]

-

ResearchGate. (n.d.). Thermal analysis (mDSC) of sodium phosphate formulation with 0.9% w/v NaCl. Retrieved January 14, 2026, from [Link]

- National Bureau of Standards. (1972). Standard x-ray diffraction powder patterns: section 9- data for 63 substances. U.S. Government Printing Office.

-

Wang, X., et al. (2023). A Phosphorus–Silicon Synergistic Reactive Flame Retardant. ACS Applied Polymer Materials. [Link]

-

ResearchGate. (n.d.). The X-ray diffraction of the dried sodium phosphates. Retrieved January 14, 2026, from [Link]

-

Serpi, M., & McGuigan, C. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry, 13(3), 266-281. [Link]

-

ResearchGate. (n.d.). Thermal analysis of the mixture of dried sodium phosphates (SP) and the solution of liquid sodium orthophosphates (LOP) at the mass ratio 0.15 [g/g]-mixture 5. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). High temperature Raman spectral study of sodium phosphate structure. Retrieved January 14, 2026, from [Link]

-

Madridge Publishers. (n.d.). Ionic liquids with Dimethyl Phosphate Anion as Highly Efficient Materials for Technological Processes: A Review. Retrieved January 14, 2026, from [Link]

-

National Bureau of Standards. (1968). Standard X-ray Diffraction Powder Patterns. UNT Digital Library. [Link]

-

Das, S., et al. (2023). An experimental and computational study to explore the ion–solvent interactions between selected ionic liquids and dimethylformamide. RSC Advances, 13(17), 11451-11464. [Link]

-

Badole, S., Saravanan, K., & Garg, P. (2023). Computational design of phosphate fluoride cathode materials for Na-based batteries. Scientific reports, 13(1), 12791. [Link]

-

Banach, M., & Makara, A. (2012). Thermal Decomposition of Sodium Phosphates. Journal of Chemical & Engineering Data, 57(11), 3149-3154. [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Sodium Phosphates. Retrieved January 14, 2026, from [Link]

-

Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Retrieved January 14, 2026, from [Link]

-

Kim, H. S., et al. (2023). Structural Elucidation and Moisturizing Potential of a Polysaccharide Derived from Tremella mesenterica. Molecules, 28(15), 5739. [Link]

-

XCHEMI. (n.d.). Is Sodium Phosphate Really an Ionic Compound? Retrieved January 14, 2026, from [Link]

-

Homework.Study.com. (n.d.). How is the chemical bonding in Na3PO4 both covalent and ionic? Retrieved January 14, 2026, from [Link]

Sources

- 1. Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. surfacesciencewestern.com [surfacesciencewestern.com]

- 6. Simulations of Anionic Lipid Membranes: Development of Interaction-Specific Ion Parameters and Validation using NMR Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C2H6NaO4P | CID 23663684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dimethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]

- 9. This compound CAS#: 32586-82-6 [m.chemicalbook.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. barron.rice.edu [barron.rice.edu]

- 12. osti.gov [osti.gov]

- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 14. rsc.org [rsc.org]

- 15. next-gen.materialsproject.org [next-gen.materialsproject.org]

A Technical Guide to the Physical and Chemical Properties of Sodium Dimethyl Phosphate

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of sodium dimethyl phosphate (SDP). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data from authoritative sources, covering chemical identity, physicochemical characteristics, reactivity, and analytical methodologies. The guide is structured to deliver not only foundational data but also the scientific context and experimental rationale necessary for practical application in a laboratory setting. Key data are presented in structured tables, and complex workflows are illustrated with diagrams to ensure clarity and usability.

Introduction and Scope

This compound, the sodium salt of dimethyl phosphate, is an organophosphate compound with relevance in various scientific domains, from synthetic chemistry to environmental and biomedical research. As a metabolite of several organophosphorus pesticides and a structural motif in more complex molecules, understanding its fundamental properties is crucial for toxicological studies, analytical method development, and its use as a synthetic building block.[1][2] In the context of drug development, organophosphate moieties are integral to certain prodrug strategies and nucleotide analogues, making the characterization of simple phosphates like SDP a valuable reference point.[3]

This guide offers an in-depth exploration of SDP, moving beyond a simple datasheet to provide a functional reference for laboratory professionals. We will delve into its structural and physicochemical properties, chemical behavior, and the analytical techniques used for its characterization.

Chemical Identity and Structure

The foundational step in characterizing any chemical substance is to establish its unambiguous identity. This compound is an ionic compound formed from a sodium cation (Na⁺) and a dimethyl phosphate anion (C₂H₆O₄P⁻).

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 32586-82-6 | [4][5] |

| Molecular Formula | C₂H₆NaO₄P | [5][6] |

| Molecular Weight | 148.03 g/mol | [4][5][7] |

| Canonical SMILES | COP(=O)([O-])OC.[Na+] | [4][6] |

| InChIKey | LMGRDVWNCARTPS-UHFFFAOYSA-M | [4][6] |

| Parent Compound | Dimethyl phosphate (CAS: 813-78-5) | [4][8] |

| Synonyms | Dimethyl phosphate sodium salt, Phosphoric acid dimethyl ester sodium salt | [5][7] |

The structure of the dimethyl phosphate anion features a central phosphorus atom double-bonded to one oxygen atom, single-bonded to two methoxy groups (-OCH₃), and single-bonded to a negatively charged oxygen atom, which forms an ionic bond with the sodium cation.

Caption: Ionic interaction between the dimethyl phosphate anion and the sodium cation.

Physical Properties

The physical properties of SDP are critical for determining its appropriate handling, storage, and application in experimental setups. As a salt, it is a solid at room temperature with characteristics typical of hygroscopic materials.

| Property | Value | Notes and Conditions | Source(s) |

| Appearance | White to off-white solid | Crystalline powder form is common. | [7][9] |

| Melting Point | >250 °C (decomposes) | Decomposes before a distinct melting point is observed. | [9][10] |

| Solubility | Slightly soluble in water and methanol | The parent acid, dimethyl phosphate, is very soluble in water (≥100 mg/mL). The salt's solubility can be influenced by temperature and pH. | [8][9][11] |

| Stability | Hygroscopic | Stable under recommended storage conditions, but absorbs moisture from the air. Prolonged exposure to moisture should be avoided. | [9][12] |

| Density | 1.314 g/cm³ (Predicted) | This is a computed value and should be treated as an estimate. | [10][13] |

Chemical Properties and Reactivity

Acidity and Basicity

The dimethyl phosphate anion is the conjugate base of dimethyl phosphoric acid. The pKa of the parent acid is a key parameter governing the behavior of SDP in aqueous solutions. The pKa for dimethyl phosphate (DMP) is approximately 1.29 , indicating it is a relatively strong acid. Consequently, in any solution with a pH above ~3, the equilibrium will overwhelmingly favor the deprotonated dimethyl phosphate anion, which is the form present in the sodium salt. This property is fundamental to its role as a buffer component and its interaction with biological systems.

Hydrolysis

Phosphate diesters like dimethyl phosphate are known for their relative stability toward hydrolysis at neutral pH.[14] This stability is a cornerstone of the chemical backbone of DNA. However, hydrolysis can be catalyzed under specific conditions:

-

Acid- or Base-Mediated Hydrolysis: The rate of hydrolysis increases significantly in strongly acidic or basic conditions. The reaction involves nucleophilic attack on the phosphorus center, leading to the cleavage of a P-O-C bond to yield methyl phosphate and methanol.

-

Enzymatic or Metal-Catalyzed Hydrolysis: In biological and environmental systems, enzymes (phosphatases) or metal ions can dramatically accelerate the hydrolysis of phosphate esters.[14][15] Studies have shown that certain metal-organic frameworks can efficiently catalyze the breakdown of dimethyl phosphate.[15][16]

The relative inertness at neutral pH makes SDP a stable compound for many applications, but its potential for degradation must be considered in long-term studies or under harsh experimental conditions.[14]

Incompatibilities

As a standard laboratory chemical, SDP should be stored away from strong oxidizing agents.[12] Its hygroscopic nature necessitates storage in a dry, tightly sealed container to prevent degradation and ensure accurate weighing for experiments.[9][12]

Experimental Protocols and Analytical Characterization

Verifying the identity, purity, and concentration of this compound is essential for reproducible research. The following section outlines standard methodologies.

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying non-volatile, polar compounds like dimethyl phosphate. A reverse-phase method is commonly employed.

Causality and Rationale:

-

Column Choice: A C18 column is a standard choice for reverse-phase chromatography, but for highly polar analytes like dimethyl phosphate that may have little retention, a more polar column like a Newcrom R1 or an aqueous C18 is often more effective.[17]

-

Mobile Phase: A simple mobile phase of acetonitrile and water with an acidic modifier (e.g., phosphoric or formic acid) is used.[17] The acid serves to protonate the phosphate group, ensuring a consistent charge state and improving peak shape. Formic acid is preferred for mass spectrometry (MS) compatibility.

-

Detection: UV detection is not suitable as dimethyl phosphate lacks a significant chromophore. Therefore, detection is typically achieved with a universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by derivatization. For highest sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.

Caption: A typical workflow for the purity analysis of this compound via HPLC.

Structural Confirmation by Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are invaluable for confirming the molecular structure.

-

³¹P NMR: This is the most direct method for observing the phosphorus environment. A single resonance is expected, with a chemical shift characteristic of a phosphate diester.

-

¹H NMR: A characteristic signal for the two equivalent methyl groups (-OCH₃) will be observed. The coupling between these protons and the phosphorus atom (³J-PH) will result in a doublet.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): While SDP itself is not volatile, its parent acid or a derivatized form can be analyzed by GC-MS. This is a common method in environmental and toxicological analysis for detecting alkylphosphate metabolites in biological samples like urine.[1][18] The procedure typically involves extraction, derivatization (e.g., with pentafluorobenzyl bromide), and subsequent analysis by GC-MS.[1]

Applications in Research and Drug Development

While this compound is a relatively simple molecule, it serves as an important reference compound and building block in several areas:

-

Metabolite Standard: It is a primary urinary metabolite of numerous organophosphorus pesticides.[1][2] As such, pure SDP is essential as an analytical standard for developing and validating biomonitoring methods to assess human exposure.[1]

-

Prodrug and Bioisostere Design: The phosphate ester functional group is a key component of many prodrugs designed to improve the solubility or bioavailability of a parent drug.[3] Furthermore, phosphonates, which are structural analogues of phosphates, are widely used as bioisosteres of carboxylates or as transition-state inhibitors in drug design.[19] Understanding the properties of a basic phosphate like SDP provides foundational knowledge for this work.

-

Synthetic Chemistry: SDP can be used in syntheses, for example, in the preparation of more complex inositol phosphates, which are important signaling molecules.[6][9]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is considered hazardous under the OSHA Hazard Communication Standard.[12]

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and avoid creating dust.[12][20]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, protective gloves, and appropriate lab clothing.[12]

-

Storage: Store in a cool (e.g., 4 °C), dry place, protected from moisture due to its hygroscopic nature.[9][12]

-

First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse with plenty of water. If inhaled, move to fresh air. If ingested, clean mouth with water. In all cases of significant exposure or if symptoms persist, consult a physician.[12]

References

-

Guidechem. This compound 32586-82-6 wiki.

-

Santa Cruz Biotechnology. Dimethyl Phosphate Sodium Salt | CAS 32586-82-6.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23663684, this compound.

-

ChemicalBook. This compound CAS#: 32586-82-6.

-

CymitQuimica. Dimethyl Phosphate Sodium Salt.

-

ChemicalBook. This compound | 32586-82-6.

-

Kim, J. H., & Chin, J. (1992). Dimethyl phosphate hydrolysis at neutral pH. Journal of the American Chemical Society.

-

Chemsrc. Dimethyl Phosphate Sodium Salt | CAS#:32586-82-6.

-

Aprea, C., et al. Analytical Method for the Determination of Urinary Alkylphosphates in Subjects Occupationally Exposed to Organophosphorus Pesticides and in the General Population. Ovid Technologies.

-

Guidechem. This compound 32586-82-6.

-

SIELC Technologies. (2018). Separation of Dimethyl phosphate on Newcrom R1 HPLC column.

-

Peterson, G. W., et al. (2024). Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. ACS Omega.

-

Santa Cruz Biotechnology. (2016). Dimethyl Phosphate Sodium Salt - SAFETY DATA SHEET.

-

Blair, D., & Martin, L. E. An Improved Method for the Determination of Urinary Dimethyl Phosphate. ElectronicsAndBooks.com.

-

Peterson, G. W., et al. (2024). Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. ACS Publications.

-

Defense Technical Information Center. (2004). Hydrolysis of Phosphorus Esters: A Computational Study.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23683601, Sodium dimethyl phosphite.

-

Kim, J. H., & Chin, J. (1992). Dimethyl phosphate hydrolysis at neutral pH. Journal of the American Chemical Society.

-

Blair, D., & Martin, L. E. (1976). An improved method for the determination of urinary dimethyl phosphate. Journal of Agricultural and Food Chemistry.

-

ResearchGate. (2017). Dialkyl phosphates. Determination in urine.

-

Gesher. (n.d.). The Role of Dimethyl Phosphite in Pharmaceutical Synthesis and Drug Development.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13134, Dimethyl phosphate.

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET - Sodium phosphate dibasic.

-

Fisher Scientific. Dimethyl phosphate, 98% 1 g | Buy Online | Thermo Scientific Chemicals.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2835361, Sodium;[4-(dimethylamino)phenyl]phosphinate.

-

Fisher Scientific. (2015). Safety Data Sheet - Sodium Phosphate, 0.1M.

-

Cayman Chemical. (2023). Safety Data Sheet - Sodium Phosphate Stock Solution.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium phosphate dibasic.

-

Zhang, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. National Center for Biotechnology Information.

-

ResearchGate. (2025). Development and Clinical Application of Phosphorus-Containing Drugs.

-

Głowacka, I. E., & Dembkowski, L. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry.

-

ECHEMI. Buy this compound from HANGZHOU LEAP CHEM CO., LTD..

-

Sigma-Aldrich. Sodium phosphate 96%.

-

Stanford University. Buffers.

-

Wikipedia. Creatine.

Sources

- 1. ovid.com [ovid.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C2H6NaO4P | CID 23663684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. guidechem.com [guidechem.com]

- 7. Dimethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]

- 8. Dimethyl phosphate | C2H7O4P | CID 13134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 32586-82-6 [m.chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. Dimethyl phosphate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Dimethyl Phosphate Sodium Salt | CAS#:32586-82-6 | Chemsrc [chemsrc.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Dimethyl phosphate | SIELC Technologies [sielc.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 20. fishersci.com [fishersci.com]

"thermal decomposition of sodium dimethyl phosphate"

An In-Depth Technical Guide to the Thermal Decomposition of Sodium Dimethyl Phosphate

Abstract

This compound [(CH₃O)₂PO₂Na], a key organophosphate salt, finds applications in various chemical syntheses and serves as a structural motif in numerous bioactive molecules. Understanding its thermal stability and decomposition pathways is paramount for ensuring safety, optimizing process conditions in industrial applications, and predicting the environmental fate of related compounds. This technical guide provides a comprehensive analysis of the thermal decomposition of this compound, synthesizing current knowledge from analogous compounds to propose a detailed mechanistic framework. It outlines state-of-the-art analytical methodologies for investigating this process and offers field-proven insights for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction: The Significance of this compound

This compound (SDMP) is the sodium salt of dimethyl phosphate. While seemingly a simple molecule, it represents a fundamental class of organophosphate esters that are ubiquitous in biochemistry (e.g., as part of the DNA backbone) and industrial chemistry. The presence of both covalent ester bonds (P-O-C) and an ionic bond (Na-O) imparts unique chemical and physical properties, including its thermal decomposition behavior.

A thorough understanding of how SDMP breaks down under thermal stress is critical for several reasons:

-

Safety and Hazard Analysis: Uncontrolled thermal decomposition can lead to the release of toxic or flammable gases. Identifying these products and the temperatures at which they evolve is essential for safe handling, storage, and transportation.[1][2]

-

Process Chemistry: In chemical syntheses where SDMP is a reactant or intermediate, temperature is a critical parameter. Knowledge of its decomposition threshold prevents unwanted side reactions and ensures product purity.

-

Material Science: Organophosphates are widely used as flame retardants. Their efficacy is directly linked to their decomposition pathways, which can interfere with combustion cycles in either the gas or condensed phase.[3]

This guide will explore the theoretical underpinnings of SDMP's thermal decomposition, grounded in experimental data from closely related analogs, and provide detailed protocols for its empirical study.

Proposed Thermal Decomposition Mechanism

Direct experimental studies on the thermal decomposition of pure this compound are scarce in published literature. However, by synthesizing data from its constituent parts and close chemical analogs—namely trimethyl phosphate (TMP) and dimethyl methylphosphonate (DMMP)—we can construct a scientifically robust, multi-stage proposed mechanism. The presence of the sodium counter-ion is expected to significantly influence the pathway compared to its neutral ester counterparts.

The decomposition is hypothesized to occur in three primary stages:

Stage 1: Initial Intramolecular Rearrangement and Methoxy Group Elimination (Lower Temperature Range)

At elevated temperatures, the initial decomposition is likely triggered by the cleavage of a P-O-C ester bond. Unlike neutral organophosphates that can eliminate a volatile phosphorus acid, the ionic nature of SDMP suggests a different pathway.[4] The sodium ion stabilizes the phosphate anion, making the initial step more likely to involve the loss of a methyl group or a methoxy radical.

However, drawing from computational studies on trimethyl phosphate, a more favorable low-energy pathway involves an intramolecular hydrogen transfer (isomerization). In this proposed mechanism for SDMP, a hydrogen atom from one of the methyl groups is transferred to the phosphoryl oxygen.

-

Step 2a: This unstable intermediate could then cleave the weakened P-O bond, releasing formaldehyde (CH₂O) and forming sodium methyl hydrogen phosphate.

-

Step 2b: Alternatively, nucleophilic attack by the phosphate oxygen on the second methyl group could lead to the formation of dimethyl ether (CH₃OCH₃) and sodium metaphosphate as a primary solid-state product.

Stage 2: Decomposition of Primary Solid-State Intermediates (Intermediate Temperature Range)

The solid residue from Stage 1, proposed to be a mixture containing sodium methyl hydrogen phosphate and sodium metaphosphate, will undergo further decomposition as the temperature increases. Sodium methyl hydrogen phosphate is itself thermally unstable and would likely decompose to form sodium pyrophosphate or other polyphosphates, releasing methanol (CH₃OH) or methane (CH₄) and water.[5][6]

This stage is characterized by the breakdown of the remaining organic components and the condensation of the phosphate backbone, a process well-documented for inorganic sodium hydrogen phosphates.[5][6]

Stage 3: High-Temperature Decomposition of Polyphosphate Residue (High Temperature Range)

At very high temperatures, the inorganic sodium polyphosphate backbone will begin to break down. The hazardous decomposition products at this stage are expected to include oxides of phosphorus (e.g., P₄O₁₀) and sodium oxides, consistent with safety data for similar compounds.[1][2] If the decomposition occurs in an inert atmosphere, elemental phosphorus may also form. In the presence of air, carbon-containing fragments will oxidize to carbon monoxide (CO) and carbon dioxide (CO₂).

The proposed multi-stage decomposition pathway is visualized in the diagram below.

Caption: Experimental workflow for the comprehensive thermal analysis of this compound.

Kinetic Analysis

To determine the kinetics of decomposition (activation energy, pre-exponential factor), multiple TGA experiments at different heating rates (e.g., 5, 10, 15, and 20°C/min) are required. Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, can then be applied to the resulting data. These methods avoid the assumption of a specific reaction model and can reveal changes in the decomposition mechanism as a function of conversion.

Conclusion and Future Outlook

While a definitive, experimentally verified thermal decomposition mechanism for this compound remains to be published, a robust framework can be proposed based on the well-documented behavior of its close chemical analogs. The pathway likely involves a multi-stage process initiated by intramolecular rearrangement or ester bond cleavage, followed by the decomposition of a sodium methyl phosphate intermediate, and culminating in the high-temperature degradation of a sodium polyphosphate residue.

The validation of this proposed mechanism requires rigorous experimental investigation. The analytical protocols detailed in this guide, centered around TGA-MS and DSC, provide a clear and reliable roadmap for researchers to undertake this work. Such studies will not only fill a gap in the fundamental chemical literature but also provide invaluable data for ensuring the safe and efficient use of this compound and related compounds across scientific and industrial fields.

References

-

Liang, S., Hemberger, P., Neisins, N.M., Bodi, A., Grutzmacher, H., & Gaan, S. (2015). Elucidating the Thermal Decomposition of Dimethyl Methylphosphonate by Vacuum Ultraviolet (VUV) Photoionization: Pathways to the PO Radical, a Key Species in Flame-retardant Mechanisms. Chemistry – A European Journal, 21(3), 1073-1080. [Link]

-

Howell, B. A., & Daniel, Y. G. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7958. [Link]

-

Oscar, E. (2023). Do (some or all) phosphates thermally decompose? Chemistry Stack Exchange. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Korobeinichev, O. P., et al. (2000). Kinetic Study of the Combustion of Organophosphorus Compounds. DTIC. [Link]

-

JEOL. (n.d.). Thermal-decomposition Process Analysis of Sodium Formate Using TG-MS. [Link]

-

Chen, J., et al. (2025). A Phosphorus–Silicon Synergistic Reactive Flame Retardant. ACS Applied Polymer Materials. [Link]

-

Banach, M., & Makara, A. (2011). Thermal Decomposition of Sodium Phosphates. Journal of Chemical & Engineering Data, 56(7), 3095–3099. [Link]

-

CDS Analytical. (n.d.). Evolved Gas Analysis and Multi-Step Pyrolysis. [Link]

-

Banach, M. (2009). The TGA-DTA analysis of the dried sodium phosphates. ResearchGate. [Link]

-

Liu, D., et al. (2021). Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO₂ Catalysts. MDPI. [Link]

Sources

An In-depth Technical Guide to the Hygroscopic Nature of Sodium Dimethyl Phosphate

A Senior Application Scientist's Perspective on Characterization, Impact, and Control

Abstract

Hygroscopicity, the propensity of a substance to absorb moisture from the atmosphere, is a critical quality attribute (CQA) for active pharmaceutical ingredients (APIs) and excipients.[1][2][3] Uncontrolled moisture uptake can profoundly alter the physicochemical properties of a material, leading to significant challenges in drug development, including chemical degradation, changes in solid-state form, and compromised manufacturability.[4][5] This guide provides a comprehensive technical framework for evaluating the hygroscopic nature of a representative small molecule salt, Sodium Dimethyl Phosphate. While specific data on this compound is limited, the principles and methodologies detailed herein offer a robust, universally applicable workflow for researchers, scientists, and drug development professionals to characterize, understand, and mitigate the risks associated with hygroscopic materials.

Introduction: The Criticality of Understanding Water-Solid Interactions

In pharmaceutical development, water is not a benign bystander. The interaction between atmospheric moisture and a solid drug substance can dictate its stability, therapeutic efficacy, and shelf-life.[6][7] Hygroscopicity evaluation is therefore a cornerstone of solid-state characterization and formulation development.[2][][9] The absorbed moisture can act as a plasticizer, lowering the glass transition temperature of amorphous materials, or as a solvent, facilitating deleterious chemical reactions like hydrolysis.[4][6] Furthermore, moisture can induce solid-state phase transformations, such as converting an anhydrous crystalline form to a less soluble hydrate, which can directly impact bioavailability.[4][10]

This guide uses this compound (CAS 32586-82-6) as an exemplar to illustrate a systematic, field-proven approach to hygroscopicity assessment. As a sodium salt of an organic phosphate, its chemical structure—featuring a polar phosphate group and an ionic bond—suggests a potential for significant interaction with water molecules.[11][12][13] One supplier explicitly notes its stability as "Hygroscopic".[14][15] The workflow described is designed to be a self-validating system, integrating multiple analytical techniques to build a comprehensive and trustworthy profile of the material's behavior in the presence of moisture.

Physicochemical Landscape of this compound

A foundational understanding of the molecule's properties is essential before embarking on experimental analysis.

-

Chemical Structure: C₂H₆NaO₄P[11]

-

Key Features: It is the sodium salt of dimethyl phosphate. The presence of the negatively charged phosphate oxygen atoms and the sodium counter-ion creates highly polar sites prone to forming hydrogen bonds with water molecules.[1][13] Such polar groups are an inherent driver of a substance's affinity for moisture.[1]

The choice to develop a drug substance as a salt is often made to improve properties like solubility and stability.[17][18][19] However, many salt forms are more hygroscopic than their corresponding free acid or base forms, a trade-off that necessitates rigorous characterization.[20][21]

Core Experimental Workflow for Hygroscopicity Assessment

A multi-faceted approach is required to fully characterize a material's interaction with water. This workflow integrates key analytical techniques to provide a holistic understanding, from initial water content to dynamic sorption behavior and potential solid-state changes.

Initial Water Content: Karl Fischer Titration

Causality: Before assessing the potential to absorb water, one must quantify the amount of water already present. Karl Fischer (KF) titration is the gold-standard, specific method for determining water content in drug substances, far superior to non-specific methods like Loss on Drying (LOD).[6][22] It is based on the stoichiometric reaction of water with iodine and sulfur dioxide.[23] This initial value serves as a crucial baseline for all subsequent experiments.

Protocol: Volumetric Karl Fischer Titration

-

Instrument Setup: Prepare a volumetric KF titrator. The titration vessel should be charged with approximately 30 mL of a suitable solvent, such as anhydrous methanol.[22]

-

Solvent Titration: Titrate the solvent with the Karl Fischer reagent to the electrometric endpoint to neutralize any residual water.[22]

-